4'-Azetidinomethyl-2-thiomethylbenzophenone
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Overview
Description
4’-Azetidinomethyl-2-thiomethylbenzophenone is an organic compound with the molecular formula C18H19NOS It is characterized by the presence of an azetidine ring and a thiomethyl group attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Azetidinomethyl-2-thiomethylbenzophenone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Azetidine Ring to Benzophenone: This step involves the reaction of the azetidine ring with a benzophenone derivative, often facilitated by a base or a catalyst.
Introduction of the Thiomethyl Group: The thiomethyl group is introduced through a substitution reaction, where a suitable thiol reagent reacts with the benzophenone derivative.
Industrial Production Methods
Industrial production methods for 4’-Azetidinomethyl-2-thiomethylbenzophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4’-Azetidinomethyl-2-thiomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The azetidine ring and thiomethyl group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium or platinum catalysts for facilitating substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the thiomethyl group.
Alcohols: From reduction of the carbonyl group.
Substituted Derivatives: From substitution reactions involving the azetidine ring or thiomethyl group.
Scientific Research Applications
4’-Azetidinomethyl-2-thiomethylbenzophenone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-2-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and thiomethyl group may play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The benzophenone core may also contribute to the compound’s overall biological effects by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
4’-Azetidinomethyl-4-thiomethylbenzophenone: Similar structure but with different substitution patterns.
2-Azetidinomethyl-4’-thiomethylbenzophenone: Another isomer with variations in the position of functional groups.
Uniqueness
4’-Azetidinomethyl-2-thiomethylbenzophenone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers and other related compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-21-17-6-3-2-5-16(17)18(20)15-9-7-14(8-10-15)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIUWCNHVYPKOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642795 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-34-8 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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